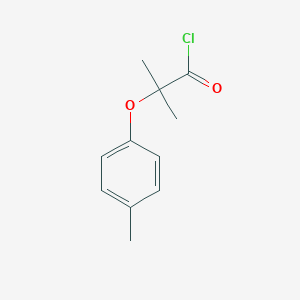

2-Methyl-2-(4-methylphenoxy)propanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-2-(4-methylphenoxy)propanoic acid+Thionyl chloride→2-Methyl-2-(4-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2-Methyl-2-(4-methylphenoxy)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-(4-methylphenoxy)propanoic acid and hydrogen chloride.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Aplicaciones Científicas De Investigación

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function. Additionally, it is employed in the synthesis of various organic compounds, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .

Comparación Con Compuestos Similares

2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and pivaloyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, this compound is unique due to the presence of the 4-methylphenoxy group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .

Similar Compounds

- Acetyl chloride

- Benzoyl chloride

- Pivaloyl chloride

Actividad Biológica

2-Methyl-2-(4-methylphenoxy)propanoyl chloride, also known by its CAS number 116762-24-4, is a chemical compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, drawing from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClO₂. The structure consists of a propanoyl group attached to a 4-methylphenoxy moiety, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.68 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on chlorophenoxy herbicides have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .

Herbicidal Activity

Due to its structural similarity to known herbicides, this compound is hypothesized to have herbicidal properties. The mechanism of action likely involves the disruption of plant growth processes, similar to that observed with other phenoxyacetic acid derivatives. Case studies have demonstrated that such compounds can effectively control weed populations in agricultural settings .

Case Studies

- Photocatalytic Degradation : A study focused on the photocatalytic oxidation of related herbicides found that compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) undergo degradation when exposed to TiO₂ under UV light. This suggests potential applications in environmental remediation where this compound could play a role in degrading harmful pollutants .

- Nanopesticide Formulations : Research has explored the use of layered double hydroxides (LDHs) as carriers for pesticides, including those with similar structures. These formulations aim to enhance the delivery and efficacy of active ingredients, indicating a potential application for this compound in nanopesticide development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microorganisms and plants. The phenoxy group is known for its role in herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 2: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| Hormonal Mimicry | Disruption of plant hormone balance leading to growth inhibition |

| Enzyme Inhibition | Potential interference with key metabolic enzymes in microorganisms |

| Photocatalytic Activity | Degradation of pollutants through photocatalytic reactions |

Propiedades

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHUHOBNVSNTGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553656 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116762-24-4 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.